molecular formula C8H8FI B2718544 2-Ethyl-1-fluoro-4-iodobenzene CAS No. 1369775-30-3

2-Ethyl-1-fluoro-4-iodobenzene

Cat. No.: B2718544
CAS No.: 1369775-30-3
M. Wt: 250.055
InChI Key: BIBPMNUUDWPXMZ-UHFFFAOYSA-N
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Description

2-Ethyl-1-fluoro-4-iodobenzene is an organic compound with the molecular formula C8H8FI It is a derivative of iodobenzene, where the benzene ring is substituted with an ethyl group at the second position, a fluorine atom at the first position, and an iodine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-fluoro-4-iodobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with different electrophiles. The process may start with the fluorination of ethylbenzene, followed by iodination. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the ethyl and fluoro substituents retained.

Scientific Research Applications

2-Ethyl-1-fluoro-4-iodobenzene is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.

    Biology: It may be used in the synthesis of biologically active compounds for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-fluoro-4-iodobenzene involves its ability to undergo various chemical reactions due to the presence of reactive substituents. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atom, due to its electronegativity, can influence the reactivity of the benzene ring and the overall stability of the compound. The ethyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-iodobenzene: Similar structure but lacks the ethyl group.

    4-Fluoroiodobenzene: Another similar compound with different substitution patterns.

    Iodobenzene: The simplest form with only an iodine substituent on the benzene ring.

Uniqueness

2-Ethyl-1-fluoro-4-iodobenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both fluorine and iodine atoms allows for diverse chemical transformations, while the ethyl group adds steric effects that can influence reaction outcomes.

Properties

IUPAC Name

2-ethyl-1-fluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FI/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBPMNUUDWPXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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